An In-depth Technical Guide to 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
An In-depth Technical Guide to 3-Hydroxy-3-methylcyclobutanecarboxylic Acid
CAS Number: 16286-86-5
This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylcyclobutanecarboxylic acid, intended for researchers, scientists, and professionals in the field of drug development. This document compiles available data on its physicochemical properties, synthesis, spectroscopic characterization, and its role in medicinal chemistry.
Core Compound Properties
3-Hydroxy-3-methylcyclobutanecarboxylic acid is a substituted cyclobutane derivative. The cyclobutane motif is of significant interest in medicinal chemistry due to its rigid, puckered conformation, which can offer advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates. This compound serves as a valuable building block in the synthesis of more complex molecules.
Physicochemical Data
The fundamental physicochemical properties of 3-Hydroxy-3-methylcyclobutanecarboxylic acid are summarized in the table below. These values are critical for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 16286-86-5 | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Predicted Density | 1.319 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 270.4 ± 33.0 °C | [1] |
| Appearance | White crystalline or powdery solid | [1] |
| Solubility | Soluble in water and some organic solvents | [1] |
Synthesis and Preparation
The primary route for the synthesis of 3-Hydroxy-3-methylcyclobutanecarboxylic acid involves the reaction of a commercially available starting material, 3-oxocyclobutane-1-carboxylic acid, with a Grignard reagent. This nucleophilic addition of a methyl group to the ketone functionality yields the desired tertiary alcohol.
Experimental Protocol: Grignard Reaction
This protocol is adapted from methodologies aimed at the stereocontrolled synthesis of cyclobutane derivatives.
Materials:
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3-oxocyclobutane carboxylic acid (1.0 equiv.)
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3M methylmagnesium chloride solution in THF (2.2 equiv.)
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Anhydrous Tetrahydrofuran (THF)
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2M Hydrochloric Acid (HCl)
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Dichloromethane (DCM)
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Aqueous Sodium Chloride (NaCl) solution (brine)
Procedure:
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Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-oxocyclobutane carboxylic acid (1.0 g, 9.99 mmol, 1.0 equiv.) and anhydrous THF (35.14 mL).
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Cooling: Stir the solution at room temperature for 5 minutes, then cool to -32°C using a cryocooler.
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Grignard Addition: Add 3M methylmagnesium chloride solution in THF (7.30 mL, 22 mmol, 2.2 equiv.) dropwise to the cooled solution over 30 minutes using an addition funnel.
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Reaction Progression: After the addition is complete, allow the solution to warm to 22°C and stir overnight.
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Quenching: After 24 hours, cool the mixture to 5°C in an ice bath and quench by the dropwise addition of 2M HCl. Stir the mixture for 30 minutes.
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Work-up: Allow the mixture to warm to room temperature and stir for an additional 45 minutes. Check the pH to ensure it is acidic (pH < 6).
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Extraction: Extract the aqueous solution with DCM (3 x ~10 mL).
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Washing and Concentration: Wash the combined organic layers with aqueous NaCl solution and then concentrate in vacuo to yield the product.
This synthesis produces a mixture of cis- and trans- diastereomers of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid.
Spectroscopic Data and Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-Hydroxy-3-methylcyclobutanecarboxylic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.65 | pentet | 1H | CH-COOH |
| 2.34 - 2.26 | m | 3H | CH₂ (ring) |
| 2.26 - 2.18 | m | 2H | CH₂ (ring) |
| 1.33 | s | 3H | CH₃ |
Note: Data corresponds to the major diastereomer in CD₃OD.
¹³C NMR Spectroscopy (Predicted)
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~175 - 185 | C=O (Carboxylic Acid) |
| ~65 - 75 | C-OH (Quaternary) |
| ~40 - 50 | CH-COOH |
| ~30 - 40 | CH₂ (ring) |
| ~20 - 30 | CH₃ |
// These edges are illustrative and would need to be adjusted with an actual annotated image. // mol -> C1 [label="1"]; // mol -> C2 [label="2"]; // mol -> C3 [label="3"]; // mol -> C4 [label="4"]; // mol -> C5 [label="5"]; } caption: "Predicted ¹³C NMR assignments for the core structure."
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and carboxylic acid functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Strong, Very Broad |
| ~2950 | C-H (sp³) | Stretching | Medium to Strong |
| 1760 - 1690 | C=O (Carboxylic Acid) | Stretching | Strong |
| 1320 - 1210 | C-O | Stretching | Medium |
| 1440 - 1395 | O-H | Bending | Medium |
Mass Spectrometry (Predicted)
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 130. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).
Biological Activity and Applications in Drug Development
Specific biological activity data for 3-Hydroxy-3-methylcyclobutanecarboxylic acid is not extensively documented in public literature. However, its structural class—substituted cyclobutanes—is highly relevant in modern drug discovery.
The rigid, three-dimensional nature of the cyclobutane ring is utilized by medicinal chemists to:
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Improve Metabolic Stability: Replacing metabolically vulnerable groups with a cyclobutane moiety can block sites of enzymatic degradation.
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Enhance Potency and Selectivity: The defined conformation of the ring can orient pharmacophoric groups in an optimal arrangement for binding to a biological target, thereby increasing potency and selectivity.
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Fine-tune Physicochemical Properties: The inclusion of a cyclobutane scaffold can modulate properties such as lipophilicity and solubility.
This compound is therefore a valuable intermediate for the synthesis of novel therapeutic agents, potentially for use as enzyme inhibitors or receptor modulators where a specific three-dimensional orientation of functional groups is required. It has been noted as a potential component in the synthesis of AKT kinase inhibitors, which are significant targets in cancer therapy.
Safety and Handling
No specific toxicity data has been reported for 3-Hydroxy-3-methylcyclobutanecarboxylic acid. However, as with all laboratory chemicals, it should be handled with care. Standard safety practices, including the use of personal protective equipment (gloves, safety glasses), should be followed to avoid direct contact with skin and eyes, and inhalation should be avoided.[1]
Conclusion
3-Hydroxy-3-methylcyclobutanecarboxylic acid (CAS 16286-86-5) is a well-characterized synthetic intermediate with significant potential in the field of medicinal chemistry. Its preparation is achievable through standard organic chemistry techniques, and its structural features make it an attractive building block for the development of novel therapeutics. While direct biological activity data is sparse, its utility is evident from the broader application of cyclobutane derivatives in creating more effective and safer drug candidates. Further research into the direct biological effects of this and similar small molecules could open new avenues for therapeutic intervention.
